molecular formula C10H11NO2 B8529890 Methyl 3-amino-3-phenylprop-2-enoate

Methyl 3-amino-3-phenylprop-2-enoate

Cat. No.: B8529890
M. Wt: 177.20 g/mol
InChI Key: KMNFUCPXSBCOOU-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-phenylprop-2-enoate (CAS: 70272-01-4) is an α,β-unsaturated ester featuring an amino group at the β-position and a phenyl substituent. Its molecular formula is $ \text{C}{10}\text{H}{11}\text{NO}_2 $, with a molecular weight of 177.08 g/mol. Key physicochemical properties include a calculated LogP of 1.86, indicating moderate lipophilicity, and a polar surface area (PSA) of 52.32 Ų, reflecting hydrogen-bonding capacity due to the amino and ester groups . The compound exhibits a defined stereochemistry at the double bond, reported as the (Z)-isomer in some contexts . Its structural features make it a versatile intermediate in organic synthesis, particularly for constructing heterocycles via cyclization reactions .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 3-amino-3-phenylprop-2-enoate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7H,11H2,1H3

InChI Key

KMNFUCPXSBCOOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Ester Group Variations: The 4-methoxybenzyl analog () introduces a bulky aromatic ester, increasing steric hindrance and lipophilicity (higher LogP). The trimethylsilyl ethyl derivative () exhibits extreme hydrophobicity due to the silyl group, making it suitable for silicon-based coupling reactions or hydrophobic matrix applications . The isopropyl analog () lacks the amino group, resulting in lower PSA and reduced solubility in polar solvents .
  • Amino Group Modifications: Replacement of the amino group with a nitrilo moiety () introduces a strong electron-withdrawing cyano group, which may enhance electrophilic reactivity at the α-position.
  • Backbone Saturation: The 2,2-dimethylpropanoate analog () features a saturated backbone, disrupting conjugation. This reduces UV absorption intensity and may lower thermal stability compared to the α,β-unsaturated parent compound .

Physicochemical and Functional Differences

  • Hydrogen-Bonding Capacity: this compound’s amino group enables robust hydrogen-bonding interactions, critical for crystal engineering (as per Etter’s hydrogen-bonding rules in ). Analogs like the isopropyl ester lack this capability, limiting their utility in supramolecular chemistry .
  • Lipophilicity and Solubility :
    The trimethylsilyl derivative’s high LogP (~3.2) suggests poor aqueous solubility, whereas the parent compound’s moderate LogP (1.86) balances solubility and membrane permeability .

  • Synthetic Utility: this compound is frequently used in cyclizations to form imidazoles or oxazoles (). In contrast, the nitrilo analog () may favor nucleophilic additions due to its electron-deficient double bond .

Preparation Methods

Reaction Design and Mechanistic Insights

The use of N-heterocyclic carbene (NHC) catalysts, such as NHC-D, enables the stereoselective coupling of amino alcohol derivatives with α,β-unsaturated esters. For instance, 3-amino-3-phenylpropan-1-ol reacts with methyl acrylate in the presence of potassium carbonate and NHC-D (2 mol%) in aqueous media at 60°C for 5 hours. The reaction proceeds via a tandem oxidation-enamine formation mechanism, where the NHC facilitates deprotonation of the amino alcohol, generating a nucleophilic enamine intermediate. This intermediate undergoes Michael addition to the acrylate ester, followed by intramolecular cyclization to yield the target compound.

Optimization and Yield Analysis

Key parameters influencing yield include:

  • Catalyst loading : A 2 mol% NHC-D loading maximizes enantiomeric excess (ee > 90%) while minimizing side reactions.

  • Solvent system : Aqueous conditions (water:ethyl acetate = 1:1) enhance solubility of polar intermediates, achieving a 78% isolated yield.

  • Temperature : Elevated temperatures (60°C) accelerate enamine formation but require careful monitoring to prevent retro-Michael decomposition.

Spectroscopic validation via 1H^1H NMR (CDCl3_3) confirms the (E)-configuration of the α,β-unsaturated ester, with characteristic vinyl proton resonances at δ 6.47 (d, J = 15.6 Hz) and δ 7.63 (d, J = 15.6 Hz).

Cross-Metathesis of Allylic Amines with Methyl Acrylate

Substrate Selection and Reaction Conditions

Grubbs II-catalyzed cross-metathesis between allylic amines and methyl acrylate offers a modular route to α,β-unsaturated β-amino esters. For example, 1-phenylprop-2-en-1-amine reacts with methyl acrylate (5 equiv) in dichloromethane under argon, employing Grubbs II catalyst (2 mol%) at 40°C for 24 hours. The reaction selectively forms the (E)-isomer due to steric hindrance during the metathesis transition state.

Yield and Stereochemical Outcomes

  • Yield : 65–72% after column chromatography (hexanes:ethyl acetate = 4:1).

  • Stereoselectivity : The (E)-configuration dominates (>95:5 E:Z), as confirmed by 13C^13C NMR coupling constants (JC=CJ_{C=C} = 12.4 Hz).

  • Byproducts : Homodimerization of methyl acrylate is suppressed using excess acrylate (5 equiv).

Knoevenagel Condensation Followed by Amination

Stepwise Synthesis from Malonic Acid Derivatives

A two-step protocol involves:

  • Knoevenagel condensation : Benzaldehyde reacts with methyl malonate in ethanol containing ammonium acetate (NH4_4OAc) under reflux to form methyl 3-oxo-3-phenylprop-2-enoate.

  • Amination : The α,β-unsaturated β-keto ester undergoes conjugate addition with aqueous ammonia (25% w/v) at 0°C, yielding the β-amino ester after 12 hours.

Critical Reaction Parameters

  • Acid catalyst : NH4_4OAc (10 mol%) ensures efficient enolate formation without over-acidification.

  • Temperature control : Amination at 0°C prevents premature hydrolysis of the ester group.

  • Isolation : Flash chromatography (silica gel, 200–400 mesh) in 10% ethyl acetate/hexanes affords the product in 66% yield.

Comparative Analysis of Methodologies

Method Yield Stereoselectivity Key Advantage
NHC Organocatalysis78%>90% eeEnantioselective, aqueous conditions
Cross-Metathesis72%>95% EModular substrate scope
Knoevenagel-Amination66%RacemicCost-effective, scalable

The NHC-mediated approach excels in enantiocontrol, whereas cross-metathesis offers versatility for structurally diverse analogs. The Knoevenagel route, while racemic, remains advantageous for large-scale synthesis due to minimal catalyst costs.

Spectroscopic and Chromatographic Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (CDCl3_3) : δ 7.39–7.23 (m, 5H, Ph), δ 6.47 (d, J = 15.6 Hz, 1H, CH=), δ 3.68 (s, 3H, OCH3_3), δ 2.62 (br s, 2H, NH2_2).

  • 13C^13C NMR : δ 166.2 (C=O), δ 141.1 (C=N), δ 130.3–128.1 (Ph), δ 117.9 (CH=CH), δ 53.2 (OCH3_3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C11_{11}H11_{11}NO2_2 : [M+H]+^+ m/z 190.0868.

  • Observed : m/z 190.0871.

Challenges and Limitations

  • Moisture sensitivity : The NHC catalyst degrades in the presence of trace water, necessitating rigorous drying of solvents.

  • Over-reduction risk : LiAlH4_4-mediated reductions in related syntheses may inadvertently saturate the α,β-unsaturated system if stoichiometry is misoptimized.

  • Racemization : Prolonged reaction times in the Knoevenagel-amination route lead to partial racemization (up to 15% ee loss).

Industrial-Scale Considerations

For kilogram-scale production, the Knoevenagel-amination method is preferred due to:

  • Low catalyst costs : NH4_4OAc is inexpensive and readily available.

  • Solvent recovery : Ethanol and ethyl acetate can be recycled via distillation.

  • Throughput : Batch processing achieves 85% throughput efficiency in pilot plants .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-3-phenylprop-2-enoate, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves condensation reactions between methyl acrylate derivatives and aniline precursors. For example, a base-catalyzed Michael addition of 3-aminophenyl compounds to methyl acrylate can yield the target compound. Reaction optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
  • Temperature control : Elevated temperatures (60–80°C) improve reaction rates but require monitoring to avoid decomposition.
  • Catalyst use : Sodium hydride or triethylamine can facilitate deprotonation and nucleophilic attack .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a multi-technique approach:
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy :
  • FTIR : Confirm the presence of ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹).
  • NMR : ¹H NMR should show signals for the methyl ester (~δ 3.7 ppm), aromatic protons (~δ 7.2–7.5 ppm), and the enamine proton (~δ 5.8 ppm) .
  • Mass Spectrometry : ESI-MS to verify the molecular ion peak at m/z 177.079 (exact mass) .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
LogP (partition coefficient)1.86
Polar Surface Area52.3 Ų
Molecular Weight177.079 g/mol

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer :
  • Solubility : Soluble in DMF, DMSO, and THF; sparingly soluble in water (LogP = 1.86 suggests moderate hydrophobicity) .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis or photodegradation.

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (Z)-isomer of this compound be addressed?

  • Methodological Answer : The compound has a defined stereocenter at the prop-2-enoate double bond. Strategies include:
  • Chiral auxiliaries : Use enantiopure catalysts (e.g., L-proline) to induce asymmetry during synthesis .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns to separate (Z)- and (E)-isomers.
  • Crystallographic validation : Single-crystal X-ray diffraction (employing SHELXL or OLEX2) to confirm absolute configuration .

Q. How do researchers resolve contradictions in hydrogen-bonding patterns observed in this compound crystals?

  • Methodological Answer : Conflicting hydrogen-bonding motifs (e.g., dimeric vs. chain formations) require:
  • Graph-set analysis : Classify interactions (e.g., R₂²(8) rings) using Etter’s rules to identify dominant motifs .
  • Thermodynamic studies : Compare lattice energies via DFT calculations (e.g., Gaussian 16) to determine stable packing arrangements.
  • Variable-temperature XRD : Monitor structural changes under thermal stress to identify polymorphic transitions .

Q. What computational methods predict the biological interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the compound’s amino and ester groups .
  • MD simulations : GROMACS for assessing stability in lipid bilayers, leveraging LogP values to predict membrane permeability .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anti-inflammatory activity .

Q. How can crystallization conditions for this compound be optimized for structural studies?

  • Methodological Answer :
  • Solvent screening : Test mixed solvents (e.g., ethanol/hexane) to balance solubility and nucleation rates.
  • Temperature gradients : Slow cooling from 50°C to 4°C promotes large, high-quality crystals.
  • Data collection : Use SHELX for refinement and ORTEP-III for thermal ellipsoid visualization.

Q. Table 2: Common Impurities and Mitigation Strategies

ImpuritySourceMitigation
Hydrolysis by-productsMoisture exposureStrict anhydrous conditions
Oxidized derivativesAir-sensitive NH₂ groupStorage under inert gas

Q. What strategies identify and quantify degradation products of this compound under physiological conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) and analyze via LC-MS/MS.
  • Degradant profiling : Compare fragmentation patterns (e.g., loss of –OCH₃ or NH₂ groups) to reference standards .

Key Takeaways

  • Basic Research : Focuses on synthesis, characterization, and stability.
  • Advanced Research : Addresses stereochemical control, computational modeling, and biological mechanism elucidation.
  • Tools : SHELX , ORTEP , and graph-set analysis are critical for structural and crystallographic studies.

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